Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate
Description
Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate is a thiazole derivative characterized by a 2-chloroethyl substituent at the 4-position of the thiazole ring and an ethyl ester group at the 2-position. Its molecular formula is C₈H₁₀ClNO₂S, with a molecular weight of 219.69 g/mol. The compound’s unique structure combines a reactive chlorinated alkyl chain with an ester group, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-(2-chloroethyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-2-12-8(11)7-10-6(3-4-9)5-13-7/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRLILWHMKNSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chloroethyl)thiazole-2-carboxylate typically involves the reaction of 2-chloroethylamine hydrochloride with ethyl 2-bromo-2-thiazolecarboxylate. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .
Chemical Reactions Analysis
Synthetic Preparation and Key Reactions
The compound is synthesized via a four-step route ( ), involving sequential transformations:
Reaction 1: Diazotization and Bromination
-
Reactants : 2-(2-Aminothiazol-4-yl)ethyl acetate, benzyltriethylammonium bromide (Br reagent), tert-butyl nitrite (diazotizing agent).
-
Conditions : Dichloromethane solvent, 18 hours at 25°C.
-
Product : 2-(2-Bromothiazol-4-yl)ethyl acetate (85% yield).
-
Mechanism : Radical bromination facilitated by phase-transfer catalysis ( ).
Reaction 2: Reduction of Ester to Alcohol
-
Reactants : Brominated intermediate, sodium borohydride.
-
Conditions : Ethanol solvent, 0°C → room temperature.
Reaction 3: Carbonyl Insertion
-
Reactants : Bromo-alcohol intermediate, triethylamine, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium catalyst.
-
Conditions : Ethanol, CO atmosphere, 80°C for 15 hours.
Reaction 4: Chlorination
-
Reactants : Hydroxyethyl intermediate, thionyl chloride.
-
Conditions : Dichloromethane, 0°C → room temperature for 3 hours.
-
Product : Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate (final yield: 74–91%) ( ).
Reactivity and Functional Group Transformations
The compound’s reactivity is driven by its chloroethyl and ester groups:
Nucleophilic Substitution
-
The chloroethyl group undergoes substitution with nucleophiles (e.g., amines, thiols). For example:
This is critical in synthesizing APJ receptor agonists ( ).
Ester Hydrolysis
-
The ethyl ester hydrolyzes under acidic or basic conditions to form carboxylic acids:
This enables further derivatization ().
Reduction of Chloroethyl Group
Table 1: Key Reaction Conditions and Yields
Table 2: Functional Group Reactivity
Mechanistic Insights
-
Palladium-Catalyzed Carbonyl Insertion : The Pd catalyst coordinates with CO, forming an acyl-Pd complex that inserts into the C–Br bond ( ).
-
Radical Bromination : Tert-butyl nitrite generates NO radicals, initiating a chain reaction for Br transfer ( ).
Research Findings
Scientific Research Applications
Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Biological Studies: Investigated for its antimicrobial, antifungal, and anticancer activities.
Chemical Biology: Employed in the study of enzyme inhibition and receptor binding.
Industrial Applications: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(2-chloroethyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the thiazole ring .
Comparison with Similar Compounds
A. Ester vs. Carboxylic Acid Derivatives
This compound (ester form):
- Advantages: Enhanced cell membrane permeability due to the ethyl ester; widely used as a prodrug.
- Limitations: Requires metabolic activation (ester hydrolysis) for biological activity.
4-(2-Chloroethyl)thiazole-2-carboxylic Acid (hypothetical acid form):
- Advantages: Direct interaction with biological targets without metabolic activation.
- Limitations: Poor bioavailability due to high polarity.
Reference : Similar trends observed in Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate vs. its carboxylic acid analog .
B. Halogen Substituent Effects
- Chlorine vs. Bromine :
- Chlorine (as in this compound): Moderate electronegativity; suitable for SN2 reactions.
- Bromine (e.g., Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate): Higher leaving-group ability in nucleophilic substitutions .
Biological Activity
Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Starting Material : The synthesis begins with 2-(2-aminothiazole-4-yl) acetic ether as the primary starting material.
- Diazotization and Halogenation : The compound undergoes diazotization followed by halogenation to introduce the chloroethyl group.
- Reduction and Carbonyl Insertion : Subsequent reactions include reduction and carbonyl insertion, leading to the formation of the desired ethyl ester.
This synthetic route is characterized by mild reaction conditions and high yields, making it advantageous for further applications in medicinal chemistry .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various bacterial strains. The presence of the thiazole ring enhances its lipophilicity, which is crucial for membrane penetration and antimicrobial efficacy. Studies indicate that compounds with thiazole moieties often demonstrate significant activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical targets in antibiotic development .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies reveal that this compound exhibits cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG-2). The structure-activity relationship indicates that modifications on the thiazole ring significantly influence its anticancer potency .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its chemical structure. Key observations include:
- Chloroethyl Substitution : The introduction of the chloroethyl group enhances lipophilicity and biological activity compared to other derivatives lacking this substitution.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to significant changes in activity profiles. For example, para-substituted phenyl groups have been linked to increased anticancer activity .
| Compound | Activity Type | IC50 (µM) | Key Structural Features |
|---|---|---|---|
| This compound | Antimicrobial | <10 | Chloroethyl group |
| Thiazole Derivative A | Anticancer | 15 | Methyl substitution on thiazole |
| Thiazole Derivative B | Anticancer | 25 | Para-halogenated phenyl group |
Case Studies
- Antimicrobial Efficacy : A study conducted on a range of thiazole derivatives demonstrated that those with chloroethyl substitutions showed enhanced activity against multi-drug resistant bacteria, suggesting a potential role in developing new antibiotics .
- Cancer Cell Line Testing : In vitro assays using HepG-2 cell lines revealed that this compound induced apoptosis at concentrations lower than standard chemotherapeutics, indicating its potential as a lead compound in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
